1-(4-chlorophenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
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Overview
Description
1-(4-CHLOROPHENYL)-5-OXO-7-(TRIFLUOROMETHYL)-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID is a complex organic compound characterized by its unique structure, which includes a pyrrolo[3,2-b]pyridine core substituted with a 4-chlorophenyl group, a trifluoromethyl group, and a carboxylic acid group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
The synthesis of 1-(4-CHLOROPHENYL)-5-OXO-7-(TRIFLUOROMETHYL)-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID typically involves multi-step synthetic routes. One common method includes the following steps:
Formation of the Pyrrolo[3,2-b]pyridine Core: This step often involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the 4-Chlorophenyl Group: This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Addition of the Trifluoromethyl Group: This step may involve radical trifluoromethylation reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(4-CHLOROPHENYL)-5-OXO-7-(TRIFLUOROMETHYL)-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, radical initiators for trifluoromethylation, and various oxidizing or reducing agents. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-CHLOROPHENYL)-5-OXO-7-(TRIFLUOROMETHYL)-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features and potential biological activities.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules and materials.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its effects on biological systems.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-5-OXO-7-(TRIFLUOROMETHYL)-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds to 1-(4-CHLOROPHENYL)-5-OXO-7-(TRIFLUOROMETHYL)-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID include:
- 4-(Trifluoromethyl)pyridine-3-carboxylic acid
- 3-Chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid
These compounds share structural similarities but differ in their specific substituents and positions, which can lead to differences in their chemical reactivity and biological activities
Properties
Molecular Formula |
C15H10ClF3N2O3 |
---|---|
Molecular Weight |
358.70 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-5-oxo-7-(trifluoromethyl)-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H10ClF3N2O3/c16-7-1-3-8(4-2-7)21-6-9(14(23)24)12-13(21)10(15(17,18)19)5-11(22)20-12/h1-4,6,10H,5H2,(H,20,22)(H,23,24) |
InChI Key |
BXWMNQSRWGRLMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C(=CN2C3=CC=C(C=C3)Cl)C(=O)O)NC1=O)C(F)(F)F |
Origin of Product |
United States |
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